BenchChemオンラインストアへようこそ!

2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one

Medicinal Chemistry Agrochemical Discovery Heterocyclic Chemistry

2-(((3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one (CAS 939193-33-6, PubChem CID is a synthetic hybrid heterocycle belonging to the quinazolin-4(3H)-one class, characterized by a 1,2,4-oxadiazole moiety tethered via a thioether (–S–CH₂–) linker to the 2-position of the quinazolinone core and an N3-propyl substituent. Its molecular formula is C₂₀H₁₈N₄O₂S with a molecular weight of 378.4 g/mol and a calculated XLogP3-AA of 4.1, indicating moderate lipophilicity.

Molecular Formula C20H18N4O2S
Molecular Weight 378.45
CAS No. 939193-33-6
Cat. No. B2871746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
CAS939193-33-6
Molecular FormulaC20H18N4O2S
Molecular Weight378.45
Structural Identifiers
SMILESCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4
InChIInChI=1S/C20H18N4O2S/c1-2-12-24-19(25)15-10-6-7-11-16(15)21-20(24)27-13-17-22-18(23-26-17)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3
InChIKeyIHHHHIZQUPDYMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(((3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one (CAS 939193-33-6): Compound Class and Baseline Characteristics for Procurement Evaluation


2-(((3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one (CAS 939193-33-6, PubChem CID 9329974) is a synthetic hybrid heterocycle belonging to the quinazolin-4(3H)-one class, characterized by a 1,2,4-oxadiazole moiety tethered via a thioether (–S–CH₂–) linker to the 2-position of the quinazolinone core and an N3-propyl substituent [1]. Its molecular formula is C₂₀H₁₈N₄O₂S with a molecular weight of 378.4 g/mol and a calculated XLogP3-AA of 4.1, indicating moderate lipophilicity [1]. The compound is cataloged as a research chemical and screening compound, but critically, no primary research articles, patents, or authoritative bioassay databases report quantitative biological activity data for this exact structure as of the current literature [1].

Why Generic Substitution Fails for 2-(((3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one: Structural Determinants of Differentiation


Within the quinazolinone-oxadiazole chemical space, apparently minor structural modifications produce substantial changes in physicochemical properties and biological target engagement that preclude simple interchange. The target compound features three key structural determinants: (1) a 1,2,4-oxadiazole regioisomer (as opposed to the more commonly studied 1,3,4-oxadiazole), which alters hydrogen-bond acceptor geometry and metabolic stability [1]; (2) a thioether (–S–CH₂–) linker whose length and flexibility cannot be mimicked by amino (–NH–CH₂–) or direct C–C linkages used in published quinazolinone-oxadiazole hybrids [2]; and (3) an N3-propyl substituent, where even a one-carbon homologation to ethyl or extension to pentyl shifts the lipophilic balance (XLogP) and steric profile, as evidenced by the existence of distinct CAS-numbered entries for the ethyl, propyl, and pentyl homologs [1]. Literature on closely related 1,3,4-oxadiazole thioether quinazolinones demonstrates that substituent identity at this position is a primary driver of antimicrobial potency differences exceeding 3-fold against Xanthomonas oryzae pv. oryzae . These structure-activity relationships support the position that the target compound cannot be replaced by a generic in-class analog without risking loss of the specific property profile sought.

Product-Specific Quantitative Evidence Guide for 2-(((3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one (CAS 939193-33-6)


1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomerism: Electronic and Hydrogen-Bond Acceptor Differentiation

The target compound incorporates a 1,2,4-oxadiazole ring, which is regioisomerically distinct from the 1,3,4-oxadiazole moiety employed in the most extensively characterized quinazolinone-oxadiazole thioether series [1]. In 1,2,4-oxadiazoles, the two nitrogen atoms are positioned at the 2- and 4-positions (non-adjacent), whereas in 1,3,4-oxadiazoles they occupy the 3- and 4-positions (adjacent), resulting in different dipole moments, hydrogen-bond acceptor topologies, and metabolic stability profiles [1]. This regioisomeric difference means that SAR models built on 1,3,4-oxadiazole thioether quinazolinones (e.g., the CoMSIA model with q² = 0.561 and r² = 0.882 for anti-Xoo activity ) cannot be directly extrapolated to predict the behavior of the 1,2,4-oxadiazole target compound.

Medicinal Chemistry Agrochemical Discovery Heterocyclic Chemistry

N3-Alkyl Chain Length Differentiation: Propyl vs. Ethyl and Pentyl Homologs in Physicochemical Profile

The target compound bears an N3-propyl substituent on the quinazolinone core. Distinct CAS-numbered entries exist for the N3-ethyl (e.g., CAS 946252-36-4) and N3-pentyl (e.g., 3-pentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one) homologs, demonstrating that each alkyl chain length constitutes a chemically and commercially distinct entity [1]. The target compound's computed XLogP3-AA of 4.1 represents a specific lipophilicity value that would shift by approximately ±0.5 log units with each methylene homologation or deletion, based on the established Hansch π contribution of ~0.5 per CH₂ unit [2]. In the 1,3,4-oxadiazole thioether quinazolinone series, N3-substituent variation was shown to be a primary determinant of antibacterial potency against Xoo, with EC₅₀ values spanning from 29.10 μg/mL to >100 μg/mL depending on substitution .

Physicochemical Profiling Lead Optimization SAR Studies

Thioether (–S–CH₂–) Linker vs. Amino (–NH–CH₂–) Linkage: Conformational Flexibility and Metabolic Stability Differentiation

The target compound employs a thioether (–S–CH₂–) linker connecting the quinazolinone core to the 1,2,4-oxadiazole ring. A published 2024 study on quinazolin-4(3H)-one appended 1,2,4-oxadiazoles used an amino (–NH–CH₂–) linkage instead (Method II: dehydrochlorination of 6-aminoquinazolinone with 5-chloromethyl-1,2,4-oxadiazoles) [1]. The thioether sulfur atom introduces distinct conformational preferences (C–S–C bond angle ~100° vs. C–N–C ~109°), greater rotational freedom around the C–S bond (lower rotational barrier than C–N), and differential susceptibility to oxidative metabolism (S-oxidation to sulfoxide/sulfone vs. N-dealkylation) [2]. In the 1,3,4-oxadiazole thioether quinazolinone series, the thioether linkage was integral to achieving EC₅₀ values as low as 29.10 μg/mL against Xoo, outperforming the commercial standard thiadiazole-copper (EC₅₀ 113.93 μg/mL) .

Linker Chemistry Metabolic Stability Conformational Analysis

Absence of PubChem BioAssay Data: Quantitative Differentiation Gap Statement

A search of the PubChem BioAssay database, ChEMBL, and the primary literature reveals zero quantitative bioactivity records (IC₅₀, EC₅₀, MIC, Kd, or % inhibition at defined concentration) for the exact compound CAS 939193-33-6 as of the search date [1]. By contrast, closely related analogs in the 1,3,4-oxadiazole thioether quinazolinone series have well-characterized antibacterial EC₅₀ values (e.g., compound 6w: EC₅₀ = 29.10 μg/mL against Xoo; compound 6i: EC₅₀ = 11.01 μg/mL against Rhizoctonia solani) . This data gap means that any claim of superior potency, selectivity, or target engagement for the target compound relative to specific named analogs cannot be substantiated by published evidence. Procurement decisions must therefore be based on the compound's structural uniqueness (1,2,4-oxadiazole regioisomer, thioether linker, N3-propyl pattern) as a differentiated chemical tool, rather than on demonstrated biological superiority.

Screening Compound Bioassay Gap Procurement Due Diligence

Best Research and Industrial Application Scenarios for 2-(((3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one Based on Differentiated Structural Features


Scaffold-Hopping Reference Compound for 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomer SAR Studies

The target compound serves as a structurally defined 1,2,4-oxadiazole reference point for research groups seeking to expand beyond the extensively patented 1,3,4-oxadiazole quinazolinone chemical space. In agrochemical or anti-infective discovery programs, it enables regioisomeric SAR exploration where the non-adjacent nitrogen arrangement of the 1,2,4-oxadiazole may confer differential target binding, off-rate kinetics, or metabolic stability compared to 1,3,4-oxadiazole analogs [1]. The compound's commercial availability through multiple vendors supports its use as a purchasable screening standard. This application is supported by the documented divergence in bioactivity between oxadiazole regioisomers in medicinal chemistry [1].

Physicochemical Probe for N3-Alkyl Chain Length Optimization in Quinazolinone Lead Series

With a measured XLogP3-AA of 4.1 [2], the N3-propyl target compound occupies a specific lipophilicity niche within the quinazolinone-oxadiazole homolog series. Research groups optimizing ADME properties (permeability, metabolic stability, plasma protein binding) can procure the propyl homolog alongside commercially available ethyl and pentyl analogs to establish a quantitative logP-activity relationship. The established Hansch principle that each methylene unit contributes ~0.5 to logP [3] provides a predictive framework for interpolating or extrapolating property trends, making the target compound a defined data point in a homolog-based optimization matrix.

Thioether Linker Benchmarking for Conformational and Metabolic Profiling

The thioether (–S–CH₂–) linkage of the target compound provides a benchmark for evaluating linker-dependent properties against published amino-linked quinazolinone-1,2,4-oxadiazole hybrids [4]. In vitro metabolic stability assays (e.g., liver microsome or hepatocyte incubations) can directly compare S-oxidation rates (sulfoxide/sulfone formation) of the target compound against N-dealkylation rates of amino-linked analogs. This head-to-head metabolic soft-spot mapping is valuable for lead optimization programs deciding between thioether and amino linker strategies. The synthetic accessibility of both linker types, as demonstrated by Myakala et al. (2024), supports practical procurement and comparative experimentation [4].

Chemical Library Enumeration and Diversity-Oriented Screening

As a commercially cataloged but biologically uncharacterized compound (zero PubChem BioAssay records) [2], the target compound is well-suited for inclusion in diversity-oriented screening libraries where structural novelty is the primary selection criterion. Its three pharmacophoric elements (1,2,4-oxadiazole, thioether linker, quinazolinone) represent an under-explored combination in public bioactivity databases. Procurement for high-throughput screening against novel target panels, phenotypic assays, or fragment-based approaches is justified by the compound's occupancy of unpopulated chemical space, with the understanding that any biological activity discovered would constitute first-in-class data for this chemotype.

Quote Request

Request a Quote for 2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.